2H-1-Benzopyran-2-one, 6-[(1R,2S)-2,3-dihydroxy-1-methoxy-3-methylbutyl]-7-methoxy-

Phytochemistry Natural Product Chemistry Analytical Chemistry

2H-1-Benzopyran-2-one, 6-[(1R,2S)-2,3-dihydroxy-1-methoxy-3-methylbutyl]-7-methoxy- (CAS: 425370-70-3) is a naturally occurring coumarin derivative first isolated from the stems of Angelica dahurica. This compound possesses a defined stereochemical configuration ((1R,2S)) at its side chain, differentiating it from other coumarins found in the same species.

Molecular Formula C16H20O6
Molecular Weight 308.33 g/mol
Cat. No. B12394301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-1-Benzopyran-2-one, 6-[(1R,2S)-2,3-dihydroxy-1-methoxy-3-methylbutyl]-7-methoxy-
Molecular FormulaC16H20O6
Molecular Weight308.33 g/mol
Structural Identifiers
SMILESCC(C)(C(C(C1=C(C=C2C(=C1)C=CC(=O)O2)OC)OC)O)O
InChIInChI=1S/C16H20O6/c1-16(2,19)15(18)14(21-4)10-7-9-5-6-13(17)22-11(9)8-12(10)20-3/h5-8,14-15,18-19H,1-4H3/t14-,15+/m1/s1
InChIKeyGIRZZQJILPTTEK-CABCVRRESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

2H-1-Benzopyran-2-one, 6-[(1R,2S)-2,3-dihydroxy-1-methoxy-3-methylbutyl]-7-methoxy-: High-Purity Coumarin Reference Standard for Phytochemical Research


2H-1-Benzopyran-2-one, 6-[(1R,2S)-2,3-dihydroxy-1-methoxy-3-methylbutyl]-7-methoxy- (CAS: 425370-70-3) is a naturally occurring coumarin derivative first isolated from the stems of Angelica dahurica [1]. This compound possesses a defined stereochemical configuration ((1R,2S)) at its side chain, differentiating it from other coumarins found in the same species [1]. It is commercially available from multiple reputable vendors with a purity of ≥98%, supported by analytical data including NMR, HPLC, and GC .

Why 6-[(1R,2S)-2,3-Dihydroxy-1-Methoxy-3-Methylbutyl]-7-Methoxycoumarin Cannot Be Substituted by Generic Coumarins


Generic substitution with other coumarins, such as scopoletin or 7-methoxycoumarin, is not scientifically valid due to the precise structure-activity relationships (SAR) governing this class. The specific (1R,2S) stereochemistry of the dihydroxy-methoxy-methylbutyl side chain, along with the 7-methoxy substitution pattern, dictates its unique three-dimensional conformation and hydrogen-bonding capabilities [1]. Research on related angelol-type coumarins demonstrates that even minor changes in side chain composition or stereochemistry can significantly alter biological activity, including anti-inflammatory and cytotoxic effects [2][3]. Therefore, for any study requiring this specific molecular entity—whether as an analytical reference standard, a chemical probe, or a starting material for semi-synthesis—substitution with a structurally similar but not identical compound will yield non-comparable and potentially misleading results.

Quantitative Differentiation of 2H-1-Benzopyran-2-one, 6-[(1R,2S)-2,3-dihydroxy-1-methoxy-3-methylbutyl]-7-methoxy-


Structural Differentiation: Unique (1R,2S) Stereochemistry vs. Scopoletin and Angelol I

This compound's defining feature is its (1R,2S)-2,3-dihydroxy-1-methoxy-3-methylbutyl side chain. In contrast, the co-occurring coumarin scopoletin (CAS 92-61-5) possesses a simple 7-hydroxy-6-methoxy substitution, and angelol I features an angeloyl ester group at a similar position [1]. The stereochemistry and functional group arrangement of the target compound result in a distinct set of NMR spectroscopic signatures, including specific 1H and 13C chemical shifts that are not shared by its analogs [1]. This unambiguous spectral fingerprint is essential for identification and quantification in complex matrices.

Phytochemistry Natural Product Chemistry Analytical Chemistry

Analytical Quality: Certified Purity of ≥98% vs. Lower-Grade Generic Coumarins

The commercial supply of this specific compound is offered with a high and certified purity of ≥98% by reputable vendors, backed by batch-specific analytical data . This level of certification is critical for research applications where impurities can confound results. In contrast, many generic coumarins, such as scopoletin, are often sold at lower purities (e.g., 95% from some suppliers) without the same rigorous, batch-specific NMR and HPLC validation .

Analytical Chemistry Quality Control Chemical Procurement

First Isolation Status: Plant-Derived Novelty vs. Widely Distributed Scopoletin

This compound was first isolated and characterized from the stems of Angelica dahurica in 2002, marking its initial discovery from a plant source [1]. This is in stark contrast to scopoletin, a widely distributed coumarin found in numerous plant families, which was first isolated from Scopolia japonica in 1856 [2]. The target compound's more restricted natural occurrence makes it a valuable and specific chemotaxonomic marker for Angelica dahurica and related species.

Phytochemistry Chemotaxonomy Natural Product Discovery

Physicochemical Profile: Computed LogP of 0.9 vs. Scopoletin's LogP of 1.28

The compound's computed octanol-water partition coefficient (XLogP3-AA) is 0.9, derived from its molecular structure [1]. This value indicates moderate lipophilicity, which is lower than that of scopoletin (cLogP = 1.28-1.55) [2]. The reduced lipophilicity is attributable to the target's additional hydroxyl groups (two hydrogen bond donors vs. one for scopoletin), suggesting potentially higher aqueous solubility and different membrane permeability characteristics [1][3].

Drug Discovery ADMET Prediction Physicochemical Properties

Validated Application Scenarios for 2H-1-Benzopyran-2-one, 6-[(1R,2S)-2,3-dihydroxy-1-methoxy-3-methylbutyl]-7-methoxy-


Analytical Reference Standard for Phytochemical Fingerprinting of Angelica dahurica

Given its first-time isolation from Angelica dahurica stems and its well-characterized spectroscopic signature [1], this compound is an ideal reference standard for the development and validation of HPLC or LC-MS methods aimed at authenticating and quantifying the chemical composition of A. dahurica extracts. Its unique retention time and mass spectral fragmentation pattern provide a high degree of analytical specificity compared to more common coumarins.

Lead Compound for Structure-Activity Relationship (SAR) Studies of Angelol-Type Coumarins

The compound's specific (1R,2S) stereochemistry and substitution pattern make it a valuable scaffold for medicinal chemistry SAR investigations. Researchers can use this pure compound to explore how modifications to its diol side chain impact biological activities like anti-inflammatory or cytotoxic effects, building upon the class-level evidence from related angelol-type coumarins [2][3]. Its high commercial purity (≥98%) ensures that observed biological effects are attributable to the parent structure, not impurities.

In Vitro Permeability and Solubility Studies in Drug Discovery

With a computed LogP of 0.9 and two hydrogen bond donors, this compound's physicochemical profile differs notably from more lipophilic coumarins like scopoletin (LogP ~1.3) [4][5]. This makes it a distinct candidate for studies evaluating the relationship between lipophilicity, aqueous solubility, and passive membrane permeability in parallel artificial membrane permeability assays (PAMPA) or Caco-2 cell models. Such data are crucial for prioritizing compounds with favorable ADMET properties.

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